7-Hydroxy-6-methylisoquinolin-1(2H)-one

Monoamine oxidase B inhibition Neuroprotection Isoquinolinone SAR

7-Hydroxy-6-methylisoquinolin-1(2H)-one (CAS 74919-41-8) is a regiospecifically defined isoquinolinone scaffold for MAO-B vs. MAO-A selectivity profiling (>5.9-fold window) and PARP inhibitor lead optimization. Its distinct 7-hydroxy-6-methyl substitution avoids the ~15-fold potency shift observed with the 6-hydroxy-7-methyl regioisomer (CAS 940890-82-4). Deploy as a MAO-B reference standard (IC₅₀ = 17,000 nM), negative control, or core scaffold for medicinal chemistry elaboration. Eliminate regioisomer variability—order both isomers for maximum SAR informational yield.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 74919-41-8
Cat. No. B1611218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-6-methylisoquinolin-1(2H)-one
CAS74919-41-8
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C(=O)NC=C2
InChIInChI=1S/C10H9NO2/c1-6-4-7-2-3-11-10(13)8(7)5-9(6)12/h2-5,12H,1H3,(H,11,13)
InChIKeyBSQKHMKWCYEKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-6-methylisoquinolin-1(2H)-one (CAS 74919-41-8): Core Properties and Sourcing Overview


7-Hydroxy-6-methylisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolin-1(2H)-one family, with molecular formula C₁₀H₉NO₂ and molecular weight 175.18 g/mol . Structurally defined by a bicyclic isoquinolinone core with hydroxy substitution at the 7-position and methyl substitution at the 6-position , this compound serves as a scaffold for medicinal chemistry programs targeting poly(ADP-ribose) polymerases (PARPs) and monoamine oxidases (MAOs) [1][2]. The specific regiochemistry of substitution distinguishes this compound from its 6-hydroxy-7-methyl regioisomer (CAS 940890-82-4) and other hydroxy-methyl isoquinolinone analogs, conferring distinct pharmacological profiles relevant for target-based screening and lead optimization efforts [3].

Why 7-Hydroxy-6-methylisoquinolin-1(2H)-one Cannot Be Interchanged with In-Class Analogs


Isoquinolin-1(2H)-one derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to even minor positional isomerism. The regioisomer 6-hydroxy-7-methyl-1(2H)-isoquinolinone (CAS 940890-82-4) shares the identical molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol) but reverses the positions of hydroxy and methyl substituents [1]. This positional shift alters hydrogen-bonding geometry, electronic distribution across the bicyclic scaffold, and target recognition at enzymatic active sites—particularly within the PARP catalytic domain where 3- and 7-substitution patterns critically influence NAD⁺-competitive inhibition [2]. Furthermore, unsubstituted isoquinolin-1-one or 5-hydroxy isoquinolinone derivatives demonstrate divergent metabolic stability profiles and MAO isoform selectivity compared to the 7-hydroxy-6-methyl substitution pattern [3]. Generic substitution with in-class compounds lacking precisely matched substitution patterns cannot guarantee equivalent pharmacological activity and risks introducing confounding variables into experimental datasets .

Quantitative Differentiation Evidence for 7-Hydroxy-6-methylisoquinolin-1(2H)-one (CAS 74919-41-8)


MAO-B Inhibition: Quantitative Comparison of 7-Hydroxy-6-methyl vs. 6-Hydroxy-7-methyl Isoquinolinone Regioisomers

7-Hydroxy-6-methylisoquinolin-1(2H)-one demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM (17 µM) [1]. By comparison, the regioisomer 6-hydroxy-7-methyl-1(2H)-isoquinolinone (CAS 940890-82-4) exhibits approximately 15-fold higher potency against MAO-B with an IC₅₀ of 1,130 nM (1.13 µM) [2]. This substantial potency difference—despite identical molecular formula and molecular weight—demonstrates the pronounced influence of hydroxy/methyl positional isomerism on target engagement and underscores the necessity of precise compound identity in MAO-B screening campaigns.

Monoamine oxidase B inhibition Neuroprotection Isoquinolinone SAR

MAO-A vs. MAO-B Isoform Selectivity Profile of 7-Hydroxy-6-methylisoquinolin-1(2H)-one

7-Hydroxy-6-methylisoquinolin-1(2H)-one displays differential inhibition between the two human MAO isoforms. Against MAO-B, the compound exhibits an IC₅₀ of 17,000 nM [1]. In contrast, inhibition of MAO-A is substantially weaker, with an IC₅₀ greater than 100,000 nM (>100 µM) [2]. This >5.9-fold selectivity window favoring MAO-B over MAO-A provides a defined, measurable isoform preference that may inform experimental design in neurological disease models where MAO-B inhibition is therapeutically relevant (e.g., Parkinson's disease adjunct therapy) while minimizing off-target MAO-A-related effects such as tyramine-induced hypertensive responses.

MAO isoform selectivity Neurological disorders Isoquinolinone pharmacology

PARP-1 Inhibitory Activity Relative to Optimized Isoquinolinone Derivatives

Isoquinolin-1(2H)-one derivatives constitute a well-established chemotype for poly(ADP-ribose) polymerase (PARP) inhibition, with the core scaffold represented by compounds including 7-hydroxy-6-methylisoquinolin-1(2H)-one [1][2]. While direct IC₅₀ data for the unsubstituted 7-hydroxy-6-methyl core against PARP-1 is not available in public databases, structurally related isoquinolinone derivatives bearing additional substitution (e.g., 5-fluoro or 5-methoxy groups) achieve PARP-1 inhibitory activity in the 100–1,000 nM range in cellular PAR formation assays [3]. The 7-hydroxy-6-methyl substitution pattern provides a synthetic handle for further derivatization—notably via alkylation of the 7-hydroxy group or electrophilic substitution at the 5-position—to generate optimized PARP-1/2 inhibitors with enhanced potency [4].

PARP inhibition DNA damage repair Oncology

Synthetic Accessibility and Scalability: BBr₃-Mediated Demethylation Route

The synthesis of 7-hydroxy-6-methylisoquinolin-1(2H)-one can be accomplished via boron tribromide (BBr₃)-mediated demethylation of the corresponding 7-methoxy-6-methyl precursor in dichloromethane . This methodology is directly parallel to the established synthetic route for the regioisomer 6-hydroxy-7-methyl-1(2H)-isoquinolinone, which is prepared from 6-methoxy-7-methyl-2H-isoquinolin-1-one using BBr₃ in dichloromethane at 0–20°C for 24 hours, followed by aqueous ammonia work-up at pH 9, achieving approximately 55% yield . The reaction sequence employs standard laboratory reagents and conditions, does not require specialized chiral catalysts or cryogenic temperatures, and is amenable to scale-up in standard organic synthesis facilities.

Isoquinolinone synthesis BBr₃ demethylation Process chemistry

Research and Industrial Application Scenarios for 7-Hydroxy-6-methylisoquinolin-1(2H)-one (CAS 74919-41-8)


MAO-B Isoform Selectivity Profiling and Negative Control Experiments

7-Hydroxy-6-methylisoquinolin-1(2H)-one is optimally deployed in monoamine oxidase (MAO) screening campaigns where a modest-potency, MAO-B-preferring ligand is required. With MAO-B IC₅₀ = 17,000 nM and MAO-A IC₅₀ > 100,000 nM [1][2], the compound provides a >5.9-fold selectivity window favoring MAO-B. This profile makes it suitable for: (i) benchmarking assay sensitivity in MAO-B inhibitor discovery programs; (ii) serving as a negative control or reference standard when higher-potency MAO-B inhibitors (e.g., selegiline, IC₅₀ ~10–50 nM) are being evaluated; and (iii) investigating the SAR determinants of MAO isoform selectivity within the isoquinolinone chemotype. The compound's weak MAO-A activity reduces confounding effects in neuronal models where MAO-A inhibition could alter monoamine neurotransmitter metabolism.

Synthetic Intermediate for PARP Inhibitor Lead Optimization

Isoquinolin-1(2H)-one derivatives constitute a validated chemotype for poly(ADP-ribose) polymerase (PARP) inhibition, with optimized 5-substituted derivatives achieving cellular PARP-1 IC₅₀ values in the 100–1,000 nM range [3][4]. 7-Hydroxy-6-methylisoquinolin-1(2H)-one serves as a versatile core scaffold for medicinal chemistry elaboration. The 7-hydroxy group enables O-alkylation to introduce diverse substituents, while the electron-rich aromatic ring permits electrophilic substitution at the 5-position to modulate PARP-1/PARP-2 selectivity and metabolic stability. This scaffold-based approach is well-suited for hit-to-lead optimization programs targeting oncology indications where PARP inhibition confers synthetic lethality in BRCA-deficient tumors.

Regioisomer Pair Studies to Elucidate Isoquinolinone SAR

The 7-hydroxy-6-methyl and 6-hydroxy-7-methyl regioisomers (CAS 940890-82-4) form an ideal matched pair for investigating positional isomer effects on target engagement and physicochemical properties. Despite sharing identical molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol) [5], the two isomers exhibit a ~15-fold difference in MAO-B inhibitory potency [1][6]. This matched pair enables: (i) computational docking studies to map hydroxy group positioning within MAO-B and MAO-A active sites; (ii) assessment of how hydroxy/methyl positional isomerism influences logP, aqueous solubility, and passive membrane permeability; and (iii) construction of quantitative structure-activity relationship (QSAR) models for isoquinolinone-based inhibitors. Procurement of both isomers simultaneously maximizes the informational yield from SAR investigations.

Benchmarking MDM2/p53 Inhibitor Scaffolds

Hydroxy-substituted isoquinolinone derivatives have been disclosed as inhibitors of the MDM2/p53 protein-protein interaction, a validated oncology target [7]. While 7-hydroxy-6-methylisoquinolin-1(2H)-one itself lacks the full substitution pattern required for potent MDM2 inhibition, the core scaffold provides a starting point for structure-guided optimization. The compound is suitable for use as an unoptimized control in MDM2 inhibitor screening cascades, helping to establish baseline activity for scaffold-hopping exercises. Additionally, the hydroxy group can be functionalized to generate diverse analogs for exploring the three-finger pharmacophore required for effective p53-MDM2 disruption [8].

Quote Request

Request a Quote for 7-Hydroxy-6-methylisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.